3-Vinylthiophene chemical formula and molecular weight
3-Vinylthiophene chemical formula and molecular weight
An In-depth Technical Guide to 3-Vinylthiophene
This technical guide provides a comprehensive overview of 3-Vinylthiophene, a heterocyclic compound of significant interest in materials science and drug discovery. The document details its chemical properties, synthesis, polymerization, and the potential biological activities of its derivatives, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
3-Vinylthiophene, also known as 3-ethenylthiophene, is a derivative of thiophene, an aromatic five-membered ring containing a sulfur atom.[1] The presence of the vinyl group makes it a valuable monomer for the synthesis of various polymers.
Table 1: Chemical and Physical Properties of 3-Vinylthiophene
| Property | Value | Source(s) |
| Chemical Formula | C₆H₆S | [1] |
| Molecular Weight | 110.18 g/mol | [2] |
| CAS Number | 13679-64-6 | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 151-152 °C at 760 mmHg (estimated) | [3] |
| Flash Point | 29.20 °C (estimated) | [3] |
| Solubility | Soluble in alcohol; slightly soluble in water (521.5 mg/L at 25 °C, estimated) | [3] |
Spectroscopic Data
The structural elucidation of 3-Vinylthiophene and its polymeric derivatives is typically achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[4][5] These methods provide detailed information about the molecular structure, functional groups, and molecular weight of the compounds.
Experimental Protocols
The vinyl group of 3-Vinylthiophene allows it to undergo polymerization to form poly(3-Vinylthiophene), a material with potential applications in electronics and materials science. Various methods can be employed for its polymerization.
Anionic Polymerization of Vinylthiophenes
Anionic polymerization offers a method for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[6]
Materials:
-
2-Vinylthiophene (as a model for vinylthiophene polymerization)
-
sec-Butyllithium (sec-BuLi) as an initiator
-
Tetrahydrofuran (THF) as the solvent
-
Methanol (MeOH) for quenching the reaction
-
All-glass apparatus with break-seals
Procedure: [6]
-
The polymerization is conducted in an all-glass apparatus under high vacuum to exclude moisture and air.
-
The monomer (e.g., 2-vinylthiophene) is dissolved in dry THF.
-
The initiator, sec-BuLi, is added to the monomer solution at a low temperature, typically -78 °C.
-
The reaction mixture immediately changes color, indicating the initiation of polymerization.
-
The polymerization is allowed to proceed for a short duration (e.g., 5 minutes) during which the monomer is consumed.
-
The reaction is terminated by adding methanol.
-
The resulting polymer is then isolated and analyzed.
Characterization: [6]
-
Monomer Conversion: Determined by ¹H NMR spectroscopy of the crude polymerization solution.
-
Molecular Weight and Molecular Weight Distribution: Analyzed by Size Exclusion Chromatography (SEC).
Chemical Oxidative Polymerization of 3-Alkylthiophenes
A common method for synthesizing polythiophenes involves chemical oxidation using reagents like ferric chloride (FeCl₃).[7]
Materials:
-
3-Alkylthiophene monomer
-
Anhydrous ferric chloride (FeCl₃) as the oxidant/catalyst
-
Chloroform (CHCl₃) as the solvent
-
Methanol for washing the polymer
-
The 3-alkylthiophene monomer is dissolved in chloroform.
-
A solution of anhydrous FeCl₃ in chloroform is added to the monomer solution under an inert atmosphere (e.g., nitrogen).
-
The reaction mixture is stirred at a controlled temperature for a specified duration (e.g., 12 hours at 30 °C).[8]
-
The polymerization is stopped by pouring the reaction mixture into methanol.
-
The precipitated polymer is collected, washed extensively with methanol to remove unreacted monomer and oligomers, and then dried under vacuum.
Biological and Pharmacological Significance of Thiophene Derivatives
Thiophene and its derivatives are recognized as important pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities.[9][10][11] While specific signaling pathways for 3-Vinylthiophene itself are not extensively documented in the provided search results, the broader class of thiophene-containing compounds has been investigated for various therapeutic applications.
Thiophene derivatives have been reported to possess:
-
Anti-inflammatory Activity: Some thiophene-based compounds act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in inflammation.[11]
-
Antimicrobial and Antifungal Activity: Various synthetic thiophene derivatives have shown potent activity against bacterial and fungal strains.[12]
-
Anticancer Activity: Certain thiophene derivatives have been investigated as potential anticancer agents, with some acting as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[13] The cytotoxic activity of some derivatives has been evaluated against various cancer cell lines.[12]
The development of novel thiophene derivatives continues to be an active area of research for the discovery of new therapeutic agents.[10][14]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and characterization of poly(3-Vinylthiophene).
Caption: A flowchart illustrating the key steps in the synthesis and subsequent characterization of poly(3-Vinylthiophene).
References
- 1. 3-Ethenylthiophene | C6H6S | CID 10887853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Vinylthiophene - CAS:13679-64-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. 3-vinyl thiophene, 13679-64-6 [thegoodscentscompany.com]
- 4. mdpi.com [mdpi.com]
- 5. lehigh.edu [lehigh.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
